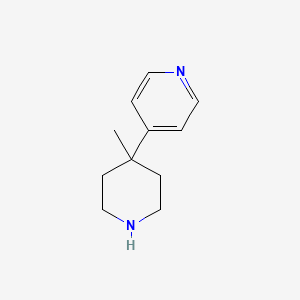

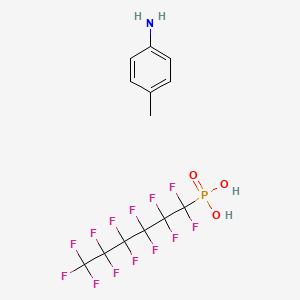

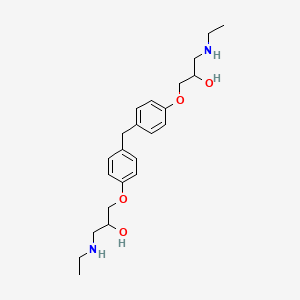

4-(4-Methylpiperidin-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Derivatives similar to 4-(4-Methylpiperidin-4-yl)pyridine have been utilized in various chemical reactions. For instance, they have been used to synthesize luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. They have also been involved in studies on Ru complexes for water oxidation.Scientific Research Applications

Luminescent Lanthanide Compounds and Iron Complexes : Derivatives similar to 4-(4-Methylpiperidin-4-yl)pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been utilized to synthesize luminescent lanthanide compounds for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Water Oxidation Catalysts : Studies on Ru complexes for water oxidation have involved 4-substituted pyridines, which are structurally related to 4-(4-Methylpiperidin-4-yl)pyridine. These complexes have shown promise in the evolution of oxygen, contributing to research on sustainable energy (Zong & Thummel, 2005).

Inhibition of cGMP-Dependent Protein Kinase : A compound structurally similar to 4-(4-Methylpiperidin-4-yl)pyridine, namely 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine, has been identified as an inhibitor of cGMP-dependent protein kinase in Apicomplexan parasites, indicating its potential use in antiparasitic therapies (Gurnett et al., 2002).

Corrosion Inhibition : Pyridine derivatives, including compounds similar to 4-(4-Methylpiperidin-4-yl)pyridine, have been studied for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments, which is crucial for industrial applications (Murmu et al., 2019).

Chemical Reactions with Dichloromethane : Pyridine derivatives react with dichloromethane to form methylenebispyridinium dichloride compounds, which may have implications in various chemical applications (Rudine et al., 2010).

Synthesis of Functionalized Pyridines : The synthesis of functionalized pyridines, like those derived from 4-(4-Methylpiperidin-4-yl)pyridine, has been explored for their potential use in pharmaceuticals and materials science (Schmidt et al., 2006).

Antioxidant, Antitumor, and Antimicrobial Activities : Pyrazolopyridine derivatives, structurally related to 4-(4-Methylpiperidin-4-yl)pyridine, have been studied for their antioxidant, antitumor, and antimicrobial activities, highlighting their potential in medical research (El‐Borai et al., 2013).

Antimicrobial Properties of Oligomers : The antimicrobial properties of oligomers derived from pyridine compounds, such as 4-[(pyridine-3-yl-methylene) amino]phenol, indicate potential applications in biotechnology and healthcare (Kaya et al., 2006).

Safety And Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Methylpiperidin-4-yl)pyridine, is an important task of modern organic chemistry .

properties

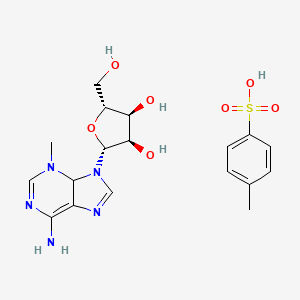

IUPAC Name |

4-(4-methylpiperidin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7,13H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGBVNWWJHRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidin-4-yl)pyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

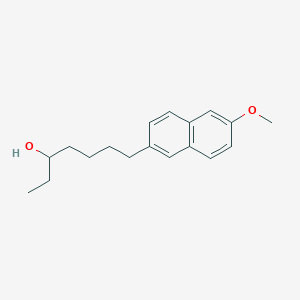

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)